REACTION_CXSMILES
|
[CH:1]([NH2:3])=O.[NH2:4][C:5]1[C:13]([I:14])=[CH:12][C:11]([Cl:15])=[CH:10][C:6]=1[C:7](O)=[O:8]>>[Cl:15][C:11]1[CH:10]=[C:6]2[C:5](=[C:13]([I:14])[CH:12]=1)[N:4]=[CH:1][NH:3][C:7]2=[O:8]
|
Name
|
|
Quantity
|
605 mg
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
1000 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1I)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
shaken at 130° C. for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was capped
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed 3× with water
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried under vacuum
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(NC=NC2=C(C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 881 mg | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |